![molecular formula C6H6BrNO2S B3022650 Methyl 2-bromo-5-methylthiazole-4-carboxylate CAS No. 56355-61-4](/img/structure/B3022650.png)
Methyl 2-bromo-5-methylthiazole-4-carboxylate
Overview
Description
“Methyl 2-bromo-5-methylthiazole-4-carboxylate” is a chemical compound with the empirical formula C6H6BrNO2S . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “Methyl 2-bromo-5-methylthiazole-4-carboxylate” is 236.09 . The SMILES string representation of the molecule is COC(=O)c1nc(Br)sc1C .Physical And Chemical Properties Analysis
“Methyl 2-bromo-5-methylthiazole-4-carboxylate” is a solid substance . The exact physical and chemical properties such as density, boiling point, vapor pressure, etc., are not specified in the available resources.Scientific Research Applications
Sure! Here’s a comprehensive analysis of the scientific research applications of Methyl 2-bromo-5-methylthiazole-4-carboxylate, focusing on six unique fields:
Pharmaceutical Development
Methyl 2-bromo-5-methylthiazole-4-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its thiazole ring structure is crucial for developing drugs with antimicrobial, antifungal, and antiviral properties. Researchers have explored its potential in creating new antibiotics to combat resistant bacterial strains .
Proteomics Research
This compound is used in proteomics research, particularly in the study of protein interactions and functions. Its brominated thiazole structure allows it to act as a labeling reagent, facilitating the identification and quantification of proteins in complex biological samples .
Organic Synthesis
In organic chemistry, Methyl 2-bromo-5-methylthiazole-4-carboxylate serves as a building block for synthesizing more complex molecules. Its reactivity makes it suitable for various chemical reactions, including nucleophilic substitution and cross-coupling reactions, which are essential for creating diverse organic compounds .
Material Science
Researchers have investigated the use of this compound in material science, particularly in the development of novel polymers and advanced materials. Its unique chemical properties contribute to enhancing the thermal stability and mechanical strength of these materials, making them suitable for high-performance applications .
Agricultural Chemistry
In agricultural chemistry, Methyl 2-bromo-5-methylthiazole-4-carboxylate is explored for its potential as a pesticide or herbicide. Its ability to interfere with specific biochemical pathways in pests and weeds makes it a candidate for developing environmentally friendly agrochemicals .
Biochemical Pathway Studies
This compound is used in studying biochemical pathways and enzyme mechanisms. Its structure allows it to act as an inhibitor or activator in various enzymatic reactions, providing insights into the regulation of metabolic processes and the development of therapeutic agents targeting specific enzymes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKSUNUZQDIVIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626171 | |
Record name | Methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-5-methylthiazole-4-carboxylate | |
CAS RN |
56355-61-4 | |
Record name | Methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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